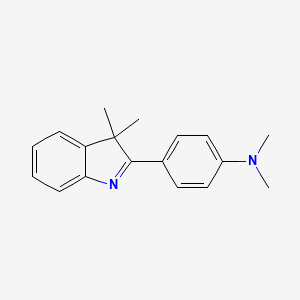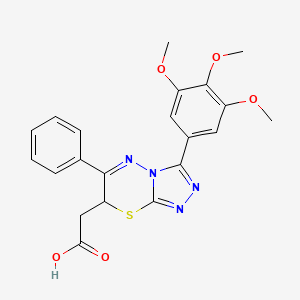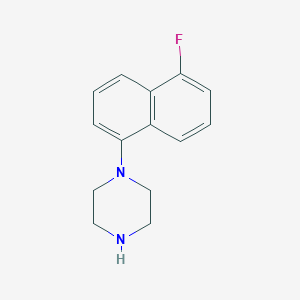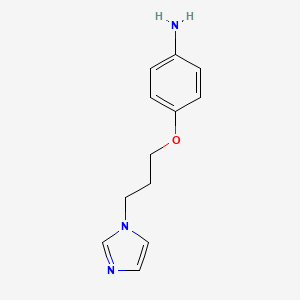
4-(3-(1H-Imidazol-1-yl)propoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is a chemical compound that features an imidazole ring attached to a propoxy group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(1H-Imidazol-1-yl)propanol. This can be achieved by reacting imidazole with 3-chloropropanol under basic conditions.
Coupling with Aniline: The next step involves the reaction of 3-(1H-Imidazol-1-yl)propanol with aniline. This is typically carried out using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(3-(1H-Imidazol-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding imidazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.
科学的研究の応用
4-(3-(1H-Imidazol-1-yl)propoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is utilized in the development of novel materials, including polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 4-(3-(1H-Imidazol-1-yl)propoxy)aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with receptor sites, modulating their function.
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 3-(1H-Imidazol-1-yl)propylamine
- 4-(3-(1H-Imidazol-1-yl)propoxy)phenol
Uniqueness
4-(3-(1H-Imidazol-1-yl)propoxy)aniline is unique due to the presence of both an imidazole ring and an aniline moiety connected via a propoxy linker. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
CAS番号 |
88138-72-1 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
4-(3-imidazol-1-ylpropoxy)aniline |
InChI |
InChI=1S/C12H15N3O/c13-11-2-4-12(5-3-11)16-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9,13H2 |
InChIキー |
FUFQPMKTPZSCFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


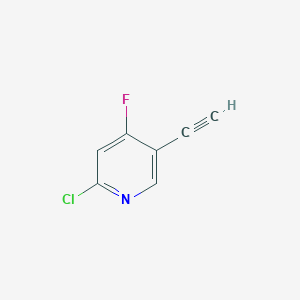

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
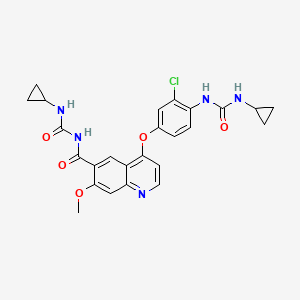
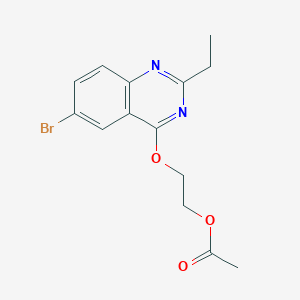
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
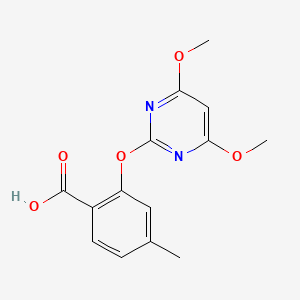
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
